molecular formula C18H19N3O2 B3015710 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034265-90-0

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B3015710
CAS No.: 2034265-90-0
M. Wt: 309.369
InChI Key: YVUFOJHRAPZZNI-UHFFFAOYSA-N
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Description

4-Butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry and chemical biology. This molecule is built on a pyrazolo[1,5-a]pyridine core, a privileged 5:6 aza-fused N-heteroaromatic scaffold known for its dipolar nature, which confers significant stability, reactivity, and structural diversity . The pyrazolo[1,5-a]pyridine structure is π-excessive in its five-membered ring and π-deficient in its six-membered ring, a feature that favors its use in developing compounds with interesting photophysical properties, such as potential fluorophores or sensors that exhibit intramolecular charge transfer (ICT) . In pharmaceutical research, derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated considerable biological relevance. Specifically, this structural motif is found in compounds investigated as potent kinase inhibitors . For instance, closely related pyrazolo[1,5-a]pyridine compounds have been developed as RET kinase inhibitors for potential anti-cancer therapies . The benzamide moiety present in this compound is a common pharmacophore in drug discovery, often contributing to target binding affinity. Researchers can utilize this compound as a key intermediate or functional probe for developing novel therapeutic agents, studying enzyme inhibition mechanisms, or creating advanced materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-butoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-3-12-23-17-6-4-14(5-7-17)18(22)20-15-9-11-21-16(13-15)8-10-19-21/h4-11,13H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUFOJHRAPZZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Core Structure Key Substituents Synthesis Method Biological Target IC50/Potency Reference ID
4-Butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide Pyrazolo[1,5-a]pyridine 4-butoxy benzamide Not specified (hypothetical) Kinases (e.g., EGFR) Data unavailable N/A
Compound 15/16 Pyrazolo[1,5-a]pyrimidine Optimized C3/C5 substituents Cyclization of primary amide PDE4 200-fold potency increase
Compound 6h Pyrazolo[1,5-a]pyrimidine C5-substituted aryl group Microwave-assisted cyclization EGFR/HER2 IC50: 0.12 µM (MDA-MB-231)
Compound A Pyrazolo[1,5-a]pyrimidine Allosteric C7 substituent Multi-step functionalization EGFR T790M/L858R IC50: 3 nM (NSCLC models)
TTK Inhibitor (example) Pyrazolo[1,5-a]pyrimidine Polar hydrophobic moieties X-ray-guided design TTK kinase 1(1)/2 inhibition mechanism

Physicochemical Properties

  • Planarity and Solubility : Pyrazolo[1,5-a]pyrimidines benefit from planarity-driven solubility and target engagement . The pyridine variant’s reduced planarity may necessitate structural optimization.

Biological Activity

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyridine moiety linked to a butoxy group and a benzamide structure. This configuration is significant as it may influence the compound's interactions with biological targets.

Key Properties:

  • Molecular Weight: 309.4 g/mol
  • CAS Number: 2034265-90-0
  • Structural Formula:
C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

Biological Activities

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold often exhibit a range of biological activities, including:

  • Anticancer Activity: Some studies suggest potential anticancer effects through enzyme inhibition mechanisms.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation.
  • Antimicrobial Properties: The structural characteristics may also confer antimicrobial activity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood by comparing it with structurally similar compounds. Below is a summary table highlighting these comparisons:

Compound NameStructureBiological ActivityUnique Features
4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamideSimilar core structureAnti-inflammatoryContains a methoxy group instead of butoxy
N-(pyrazolo[1,5-a]pyridin-3-yl)benzamideLacks butoxy groupAnticancer activitySimpler structure with potential for different activity
6-(2-hydroxyethyl)-N-(pyrazolo[1,5-a]pyridin-3-yl)benzamideDifferent substituentAntimicrobialHydroxyethyl group may enhance solubility

Case Studies and Research Findings

While direct studies on this compound are scarce, related research has demonstrated the efficacy of pyrazolo[1,5-a]pyridine derivatives in various biological contexts:

  • Antitubercular Activity :
    A study on pyrazolo[1,5-a]pyridine derivatives demonstrated promising in vitro potency against Mycobacterium tuberculosis, suggesting that modifications to the scaffold could lead to effective antitubercular agents .
  • Kinase Inhibition :
    Other research has highlighted how certain pyrazolo[1,5-a]pyridine compounds serve as inhibitors for receptor tyrosine kinases (RTKs), indicating their potential role in cancer therapy .

Future Directions

Given the preliminary insights into the biological activities associated with this compound and its structural relatives, future research should focus on:

  • Conducting detailed pharmacological studies to elucidate the specific mechanisms of action.
  • Exploring structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Investigating potential therapeutic applications beyond oncology.

Q & A

Q. What statistical methods are suitable for validating bioactivity data in replicate experiments?

  • Methodology : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates. For time-dependent assays (e.g., bacterial growth inhibition in ), Kaplan-Meier survival analysis ensures robustness. Open-source tools like R or Python’s SciPy package automate statistical validation .

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